An In-depth Technical Guide to 4-methyl-6-oxoheptanoic Acid: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-methyl-6-oxoheptanoic Acid: Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 4-methyl-6-oxoheptanoic acid, a chiral carboxylic acid with potential applications in synthetic and medicinal chemistry. This document details its chemical structure, stereochemistry, and physicochemical properties. Furthermore, it outlines a proposed synthetic pathway and predicted spectroscopic data to aid in its preparation and characterization. The guide concludes with a discussion of its potential utility for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
4-methyl-6-oxoheptanoic acid is a derivative of heptanoic acid featuring a methyl group at the 4-position and a ketone at the 6-position. Its structure contains a stereocenter at the C4 carbon, giving rise to two enantiomers: (4R)-4-methyl-6-oxoheptanoic acid and (4S)-4-methyl-6-oxoheptanoic acid.
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H14O3 | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| IUPAC Name | (4R)-4-methyl-6-oxoheptanoic acid | [1] |
| CAS Number | 52921-00-3 ((4R)-enantiomer) | [1] |
| Canonical SMILES | CCC(=O)C | [1] |
Stereochemistry
The stereochemistry of 4-methyl-6-oxoheptanoic acid is defined by the configuration at the C4 chiral center. The two enantiomers, (4R) and (4S), are expected to have identical physical properties, except for their interaction with polarized light and other chiral molecules. The biological activity of these enantiomers can differ significantly, a crucial consideration in drug development.
Caption: 2D structures of the (4R) and (4S) enantiomers of 4-methyl-6-oxoheptanoic acid.
Proposed Synthesis
Caption: Retrosynthetic analysis for 4-methyl-6-oxoheptanoic acid.
A detailed experimental protocol for this proposed synthesis is provided below.
Experimental Protocol: Proposed Synthesis
Reaction Scheme:
(1) Alkylation: Ethyl 2-methylacetoacetate + Ethyl 4-bromobutanoate → Diethyl 2-acetyl-2-methyladipate (2) Ketonization (Hydrolysis and Decarboxylation): Diethyl 2-acetyl-2-methyladipate → 4-methyl-6-oxoheptanoic acid
Materials and Methods:
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Ethyl 2-methylacetoacetate
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Ethyl 4-bromobutanoate
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Sodium ethoxide
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Absolute ethanol
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Hydrochloric acid
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Diethyl ether
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Anhydrous magnesium sulfate
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Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, separatory funnel, etc.)
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Rotary evaporator
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Magnetic stirrer with heating plate
Step-by-Step Procedure:
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Alkylation: a. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide in absolute ethanol. b. To this solution, add ethyl 2-methylacetoacetate dropwise at room temperature with stirring. c. After the addition is complete, add ethyl 4-bromobutanoate dropwise to the reaction mixture. d. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC). e. Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. f. Extract the product with diethyl ether. g. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude diethyl 2-acetyl-2-methyladipate.
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Hydrolysis and Decarboxylation: a. To the crude intermediate from the previous step, add a solution of concentrated hydrochloric acid. b. Heat the mixture to reflux for several hours to effect both hydrolysis of the esters and decarboxylation. c. Monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture and extract the product with a suitable organic solvent. e. Wash the organic layer, dry it, and concentrate it to yield the crude 4-methyl-6-oxoheptanoic acid. f. Purify the final product by column chromatography or distillation under reduced pressure.
Spectroscopic Characterization (Predicted)
While experimental spectra for 4-methyl-6-oxoheptanoic acid are not widely published, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.0 | d | 3H | -CH₃ at C4 |
| ~1.5-1.8 | m | 4H | -CH₂- at C2 and C3 |
| ~2.1 | s | 3H | -CH₃ at C7 |
| ~2.3 | m | 1H | -CH- at C4 |
| ~2.5 | t | 2H | -CH₂- at C5 |
| ~11-12 | br s | 1H | -COOH |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~20 | C7 |
| ~30 | -CH₃ at C4 |
| ~30-35 | C2, C3, C4 |
| ~45 | C5 |
| ~180 | C1 (Carboxylic acid) |
| ~210 | C6 (Ketone) |
Predicted IR Spectrum
The infrared spectrum will show characteristic absorption bands for the functional groups present.
| Predicted Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |
| 1710 (strong) | C=O stretch (Ketone) |
| 1700 (strong) | C=O stretch (Carboxylic acid) |
| 2950-2850 | C-H stretch (Aliphatic) |
Predicted Mass Spectrum
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 158. Key fragmentation patterns would likely involve the loss of water (M-18), the carboxylic acid group (M-45), and cleavage adjacent to the ketone.
Potential Applications in Research and Drug Development
While specific applications of 4-methyl-6-oxoheptanoic acid are not extensively documented, its structural features suggest several potential uses in medicinal chemistry and organic synthesis.
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Chiral Building Block: As a chiral molecule, it can serve as a starting material or intermediate in the enantioselective synthesis of more complex molecules, including natural products and pharmaceuticals. The stereocenter at the C4 position can be used to control the stereochemistry of subsequent reactions.
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Linker Molecule: The bifunctional nature of the molecule, with a carboxylic acid at one end and a ketone at the other, makes it a candidate for use as a linker in various applications, such as in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The carboxylic acid can be used for conjugation to an amino group, while the ketone can be derivatized for attachment to another molecule.
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Scaffold for Bioactive Molecules: The keto-acid motif is present in a variety of biologically active compounds. This molecule could serve as a scaffold for the synthesis of novel compounds to be screened for various biological activities. For instance, related keto-acid derivatives have been explored as inhibitors of certain enzymes.
Conclusion
4-methyl-6-oxoheptanoic acid is a chiral keto-acid with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, stereochemistry, and predicted physicochemical and spectroscopic properties. A plausible synthetic route has been proposed to facilitate its preparation in the laboratory. While its specific applications are yet to be fully explored, its unique structural features make it a promising candidate for the development of novel therapeutics and other functional molecules. Further research into the synthesis and biological evaluation of its enantiomerically pure forms is warranted to fully unlock its potential.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22743510, 4-Methyl-6-oxoheptanoic acid. Retrieved from [Link].
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71365449, (4R)-4-Methyl-6-oxoheptanoic acid. Retrieved from [Link].
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Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. (2008). Journal of Chemical Industry and Engineering (China). Retrieved from [Link].[2]
